Spectroscopic and Analytical Characterization of 2-Chloro-6-methyl-4-nitropyridine: A Technical Guide
Spectroscopic and Analytical Characterization of 2-Chloro-6-methyl-4-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-6-methyl-4-nitropyridine. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related molecules. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar pyridine derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Chloro-6-methyl-4-nitropyridine. These predictions are derived from the known spectral data of analogous compounds, including 2-chloro-6-methylpyridine, 4-nitropyridine, and other substituted nitropyridines.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 8.3 | s | 1H | H-5 |
| ~7.8 - 8.0 | s | 1H | H-3 |
| ~2.6 | s | 3H | -CH₃ |
Note: The chemical shifts of the aromatic protons (H-3 and H-5) are anticipated to be in the downfield region due to the electron-withdrawing effects of the nitro group and the chloro substituent. The methyl group is expected to appear as a singlet in the typical alkyl region.
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 162 | C-2 |
| ~155 - 158 | C-6 |
| ~150 - 153 | C-4 |
| ~125 - 128 | C-3 |
| ~118 - 121 | C-5 |
| ~25 | -CH₃ |
Note: The carbon atoms attached to the chlorine (C-2) and the nitrogen in the pyridine ring (C-6) are expected at the lowest field. The carbon bearing the nitro group (C-4) will also be significantly deshielded. The methyl carbon will appear at a characteristic high-field shift.
Table 3: Predicted IR Spectral Data
Sample Preparation: KBr Pellet or Thin Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Weak | Aliphatic C-H Stretch (-CH₃) |
| ~1600 - 1580 | Medium-Strong | C=C & C=N Ring Stretching |
| ~1530 - 1500 | Strong | Asymmetric NO₂ Stretch |
| ~1350 - 1330 | Strong | Symmetric NO₂ Stretch |
| ~1100 - 1000 | Medium | C-Cl Stretch |
| ~850 - 800 | Medium-Strong | C-H Out-of-plane Bending |
Note: The most characteristic bands are expected to be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.
Table 4: Predicted Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 172/174 | High | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 142/144 | Medium | [M - NO]⁺ |
| 126 | Medium | [M - NO₂]⁺ |
| 91 | Medium | [M - NO₂ - Cl]⁺ |
| 77 | High | [C₅H₃N]⁺ (Picolyl cation fragment) |
Note: The mass spectrum is expected to show a characteristic 3:1 intensity ratio for the molecular ion peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation is likely to involve the loss of the nitro group and the chlorine atom.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectroscopic characterization of 2-Chloro-6-methyl-4-nitropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-Chloro-6-methyl-4-nitropyridine.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of 2-Chloro-6-methyl-4-nitropyridine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.
Sample Preparation:
-
For GC-MS, dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
For a direct insertion probe, place a small amount of the solid sample in a capillary tube.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
GC Column: A standard non-polar column (e.g., HP-5MS).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
